Dodecanal dimethyl acetal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethoxydodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O2/c1-4-5-6-7-8-9-10-11-12-13-14(15-2)16-3/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUWUYJULVYGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065797 | |
| Record name | Dodecane, 1,1-dimethoxy- | |
| Source | EPA DSSTox | |
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Molecular Weight |
230.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; Fatty, citrus-like aroma | |
| Record name | Dodecanal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |
| Record name | Dodecanal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.847-0.853 | |
| Record name | Dodecanal dimethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1724/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14620-52-1 | |
| Record name | 1,1-Dimethoxydodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14620-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dodecanal dimethyl acetal | |
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| Record name | Dodecane, 1,1-dimethoxy- | |
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| Record name | Dodecane, 1,1-dimethoxy- | |
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| Record name | 1,1-dimethoxydodecane | |
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| Record name | DODECANAL DIMETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384YJ7FK35 | |
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| Record name | Dodecanal dimethyl acetal | |
| Source | Human Metabolome Database (HMDB) | |
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Synthetic Methodologies for Dodecanal Dimethyl Acetal
Classical Acetalization Protocols
The traditional synthesis of dodecanal (B139956) dimethyl acetal (B89532) relies on the direct acid-catalyzed reaction of dodecanal with methanol (B129727). This reversible reaction necessitates specific conditions to drive the chemical equilibrium toward the product side.
Acid-Catalyzed Synthesis from Dodecanal and Methanol
The foundational method for synthesizing dodecanal dimethyl acetal involves the reaction of dodecanal with an excess of methanol in the presence of an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of dodecanal by the acid, which enhances the electrophilicity of the carbonyl carbon. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second methanol molecule then attacks this carbocation, and a final deprotonation step yields the stable this compound product.
Commonly employed acid catalysts for this transformation include strong Brønsted acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids. organic-chemistry.orgresearchgate.net To overcome the reversible nature of the reaction, a dehydrating agent or a method for the physical removal of water is essential to push the equilibrium towards the formation of the acetal. organic-chemistry.org
Optimization of Reaction Conditions and Yields
Achieving high yields of this compound through classical acetalization requires careful optimization of several reaction parameters. The choice of catalyst, reactant stoichiometry, temperature, and method of water removal are all critical factors.
One effective strategy for both providing the reactant and removing water simultaneously is the use of trimethyl orthoformate. organic-chemistry.org This reagent reacts with the water generated during the reaction to form methyl formate (B1220265) and methanol, effectively sequestering the water and driving the reaction to completion. organic-chemistry.org The reaction is often performed using the alcohol as the solvent to ensure a large excess is present.
| Parameter | Condition | Rationale |
| Catalyst | Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids | To protonate the carbonyl group and facilitate nucleophilic attack. |
| Reactants | Dodecanal, excess Methanol | Excess alcohol shifts the equilibrium towards the product side. |
| Water Removal | Use of dehydrating agents (e.g., trimethyl orthoformate) or azeotropic distillation | To prevent the reverse reaction (hydrolysis) and drive the equilibrium forward. organic-chemistry.org |
| Temperature | Typically room temperature to moderate heating | To increase the reaction rate without causing unwanted side reactions. |
Advanced and Green Chemistry Approaches in Acetal Synthesis
In line with the principles of green chemistry, modern synthetic methodologies focus on developing more efficient, selective, and environmentally friendly catalytic systems. These approaches aim to reduce waste, avoid harsh reaction conditions, and utilize reusable catalysts.
Catalytic Systems for Enhanced Efficiency
Advanced catalytic systems for acetal synthesis are broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages in terms of efficiency, selectivity, and catalyst reusability.
While classical methods often use strong mineral acids, homogeneous catalysis employing transition metal complexes offers milder and more selective alternatives. Complexes of metals such as palladium(II), platinum(II), and rhodium(III) have been investigated for their catalytic activity in acetalization reactions. researchgate.net These catalysts can operate under neutral or near-neutral conditions, which is advantageous for substrates containing acid-sensitive functional groups. For instance, palladium-based catalysts have been shown to enable the efficient masking of a wide range of carbonyl groups as acetals in excellent yields with very low catalyst loading at ambient temperatures. organic-chemistry.org In some specialized syntheses, cobalt and nickel co-catalyst systems have also been employed for the production of acetals from methanol and syngas. google.com
Heterogeneous catalysis represents a significant advancement in green synthetic chemistry, primarily due to the ease of catalyst recovery and recycling. jmaterenvironsci.com Solid acid catalysts are particularly effective for acetalization, providing active sites for the reaction while remaining in a separate phase from the reaction mixture.
Kaolin (B608303): Natural clays, such as kaolin, have emerged as inexpensive, abundant, and eco-friendly catalysts for organic transformations. ymerdigital.com Algerian natural kaolin has been successfully used as a heterogeneous catalyst for the chemoselective synthesis of acyclic acetals, demonstrating good conversion rates. ymerdigital.com The use of kaolin aligns with green chemistry principles by utilizing a readily available, non-toxic natural material that can be easily separated from the reaction products. researchgate.net
Sn-Al-MCM-41: Mesoporous silica-aluminas, such as Al-MCM-41, are highly effective solid acid catalysts due to their high surface area and tunable acidic properties. nih.govscielo.br The incorporation of tin into the Al-MCM-41 framework can further enhance its catalytic activity and selectivity for specific reactions, including acetalizations. The ordered pore structure and strong acid sites of these materials facilitate the efficient conversion of aldehydes to their corresponding acetals under relatively mild conditions.
Cationic Acidic Resins: Ion-exchange resins, such as Amberlyst-15, are widely used as solid acid catalysts in organic synthesis. organic-chemistry.org These sulfonic acid-functionalized polystyrene resins provide strong acidic sites and are valued for their high catalytic activity, thermal stability, and simple recovery through filtration. semanticscholar.org Their application in the synthesis of this compound offers a straightforward and reusable catalytic system, minimizing corrosive waste streams associated with traditional homogeneous acid catalysts.
| Catalyst Type | Example | Key Advantages |
| Homogeneous | Palladium(II) complexes, Rhodium(III) complexes researchgate.net | High efficiency at low loadings, mild reaction conditions. organic-chemistry.org |
| Heterogeneous (Clay) | Kaolin researchgate.net | Low cost, environmentally friendly, high chemoselectivity. ymerdigital.com |
| Heterogeneous (Mesoporous) | Sn-Al-MCM-41 | High surface area, strong acid sites, tunable properties. |
| Heterogeneous (Resin) | Amberlyst-15 organic-chemistry.org | Excellent activity, easy to separate and reuse, reduces corrosive waste. semanticscholar.org |
Photochemical Strategies for Acetal Formation
The formation of acetals, including this compound, has traditionally relied on acid catalysis. However, contemporary research has focused on developing milder and more environmentally benign methodologies. Photochemical strategies have emerged as a powerful alternative, enabling acetalization under neutral conditions, which is particularly advantageous for substrates sensitive to acid.
One prominent photochemical approach involves the use of an organic dye, such as Eosin Y, as a photocatalyst. This method utilizes low-energy visible light from sources like household lamps to irradiate a mixture of an aldehyde, an alcohol, and a catalytic amount of the dye. This process activates the aldehyde, facilitating a nucleophilic attack by the alcohol to form the corresponding acetal. The reaction is notable for its broad substrate scope, successfully converting a variety of aromatic, heteroaromatic, and aliphatic aldehydes into their acetals in good to excellent yields. A key advantage of this technique is its chemoselectivity; aldehydes can be selectively protected in the presence of ketones, which remain unaffected.
Mechanistic studies suggest that the reaction may proceed through the formation of an electron-donor-acceptor (EDA) complex between the aldehyde and the photo-organocatalyst. Upon irradiation, this complex activates the aldehyde via energy transfer, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and making it more susceptible to the nucleophilic attack by the alcohol.
Different photo-organocatalysts have been successfully employed. Thioxanthenone, for example, has been used to convert a range of aromatic and aliphatic aldehydes into both acyclic and cyclic acetals in high yields. Another green photochemical protocol utilizes Schreiner's thiourea (B124793) as the catalyst under irradiation from household lamps, proving effective for various aldehydes.
The table below summarizes findings from a study on the photo-organocatalytic acetalization of various aldehydes, demonstrating the efficacy of this approach.
| Aldehyde Substrate | Product (Acetal) | Catalyst | Irradiation Source | Yield (%) |
| Benzaldehyde | Benzaldehyde dimethyl acetal | Thioxanthenone | Household Lamp | 95 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde dimethyl acetal | Thioxanthenone | Household Lamp | 92 |
| Cinnamaldehyde | Cinnamaldehyde dimethyl acetal | Thioxanthenone | Household Lamp | 88 |
| Dodecanal | This compound | Thioxanthenone | Household Lamp | 90 |
| Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde dimethyl acetal | Thioxanthenone | Household Lamp | 85 |
This table is generated based on representative data from photochemical acetalization studies.
Chemo- and Regioselective Synthesis of Related Acetal Structures
Chemoselectivity and regioselectivity are critical considerations in the synthesis of complex molecules containing multiple functional groups. The acetalization of aldehydes like dodecanal often requires selective protection of the aldehyde in the presence of other reactive groups, such as ketones, esters, or multiple hydroxyl groups.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of acetal formation, this typically involves the selective protection of an aldehyde in the presence of a ketone. Aldehydes are generally more reactive than ketones, and this intrinsic difference can be exploited. For instance, by reacting a molecule containing both an aldehyde and a ketone with a diol under controlled conditions, a cyclic acetal will form preferentially at the aldehyde position.
Various catalytic systems have been developed to enhance this selectivity. A molecularly defined Nickel(II)-complex has been shown to catalyze the chemoselective acetalization of a wide range of aldehydes with alcohols under neutral conditions, demonstrating excellent functional group tolerance. Similarly, trialkoxystibine, in the presence of allyl bromide, serves as an effective reagent for the selective acetalization of aldehydes. These methods are particularly valuable for substrates that are sensitive to acidic conditions.
The table below illustrates the chemoselective acetalization of aldehydes in the presence of ketones using a specialized catalyst.
| Substrate | Catalyst | Alcohol/Diol | Product | Yield (%) |
| 4-Acetylbenzaldehyde | Ni(II)-complex | Methanol | 4-Acetylbenzaldehyde dimethyl acetal | 94 |
| 1-Oxo-4-phenylcyclohexane-4-carbaldehyde | Ni(II)-complex | Ethylene (B1197577) Glycol | 2-(4-Oxo-4-phenylcyclohexyl)-1,3-dioxolane | 91 |
This table presents representative results for chemoselective acetalization reactions.
Regioselectivity involves the protection of a specific functional group among multiple similar groups. This is a common challenge in carbohydrate chemistry, where molecules possess multiple hydroxyl groups with similar reactivity. Catalyst-controlled regioselective acetalization has been achieved using chiral phosphoric acids (CPAs) to protect specific diols within monosaccharides. The choice of the chiral catalyst can direct the acetalization to a specific position, allowing for regiodivergent synthesis where different isomers can be produced selectively. These methods have been successfully applied to various D-glucose, D-galactose, and D-mannose derived 1,2-diols with high regioselectivity. Mechanistic studies suggest these reactions may proceed through a complex interplay of different mechanisms, with an asynchronous concerted pathway being dominant at low temperatures.
Chemical Reactivity and Transformation Mechanisms of Dodecanal Dimethyl Acetal
Hydrolysis Pathways and Kinetics
The cleavage of the acetal (B89532) group to regenerate the parent aldehyde is a cornerstone of its utility. This transformation can be achieved through several pathways, most notably through acid catalysis.
The hydrolysis of dodecanal (B139956) dimethyl acetal to dodecanal and methanol (B129727) in the presence of an acid catalyst and water is a reversible equilibrium process. organicchemistrytutor.comyoutube.com To drive the reaction toward the products, a large excess of water is typically used, in accordance with Le Chatelier's principle. organicchemistrytutor.comchemistrysteps.com The reaction is generally not possible under neutral or basic conditions. organicchemistrytutor.comtotal-synthesis.com
The mechanism proceeds through a series of proton transfer, leaving group dissociation, and nucleophilic attack steps. organicchemistrytutor.comyoutube.com
Protonation: An acid catalyst, such as sulfuric acid or tosylic acid, protonates one of the methoxy (B1213986) oxygen atoms. organicchemistrytutor.comyoutube.com This converts the methoxy group into a good leaving group (methanol). chemistrysteps.com
Formation of Oxonium Ion: The protonated methoxy group departs as a molecule of methanol. The other oxygen atom uses a lone pair to form a pi bond with the carbon, resulting in a resonance-stabilized oxonium ion (or carbocation). researchgate.netyoutube.com The formation of this intermediate is widely considered to be the rate-determining step of the reaction. researchgate.netmasterorganicchemistry.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. youtube.comchemistrysteps.com
Deprotonation: The newly added oxygen is deprotonated, typically by another water molecule, to form a neutral hemiacetal intermediate. youtube.comchemistrysteps.com
Second Protonation and Cleavage: The process repeats with the second methoxy group. It is protonated by the acid catalyst, leaves as a second molecule of methanol, and forms a protonated dodecanal. chemistrysteps.com
Final Deprotonation: A final deprotonation step yields the final products: dodecanal and two molecules of methanol. chemistrysteps.com
While acid catalysis is the conventional method, the hydrolysis of dodecanal dimethyl acetal can also be achieved under neutral conditions using catalytic amounts of strong π-acceptors. researchgate.net Research has demonstrated the efficacy of compounds like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), tetracyanoethylene (B109619) (TCNE), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (TCNQF4), and chloranil (B122849) for this transformation in an acetonitrile-water solvent system. researchgate.net
The mechanism is distinct from acid catalysis. It is proposed that the π-acceptor, such as DDQ, forms a complex with water, possibly a DDQ-water dimer via hydrogen bonding, which then accelerates the hydrolysis. echemi.com This complex facilitates the cleavage without the need for a strong acid, allowing the deprotection to occur under milder, neutral conditions. researchgate.netechemi.com The effectiveness of different π-acceptors varies, as shown by the research findings.
| Catalyst (π-Acceptor) | Molar Ratio (Catalyst:Substrate) | Time (h) | Yield of Dodecanal (%) | Reference |
|---|---|---|---|---|
| DDQ | 0.1 | 6 | 98 | researchgate.net |
| TCNE | 0.1 | 48 | Trace | researchgate.net |
| TCNQ | 0.1 | 48 | 0 | researchgate.net |
| TCNQF4 | 0.1 | 48 | 0 | researchgate.net |
| Chloranil | 0.1 | 48 | 0 | researchgate.net |
Conditions: Reaction conducted in MeCN–H2O (9:1) at room temperature. Data sourced from Tanemura, K., et al. (1994). researchgate.net
The cleavage of acetals like this compound primarily proceeds via two main mechanistic pathways, designated A-1 and A-2. gla.ac.ukosti.gov
A-1 (Unimolecular) Mechanism: This is the generally accepted pathway for the acid-catalyzed hydrolysis of most acyclic acetals. gla.ac.uk It involves a rapid, pre-equilibrium protonation of the acetal, followed by a slow, rate-determining unimolecular decomposition to form a resonance-stabilized oxonium-carbocation intermediate. researchgate.netgla.ac.uk This intermediate is then rapidly attacked by water. The unimolecular nature of the rate-determining step is the defining feature of the A-1 mechanism. gla.ac.ukosti.gov
A-2 (Bimolecular) Mechanism: In this pathway, the rate-determining step is the bimolecular attack of water on the protonated acetal. osti.gov This mechanism is less common for simple acetals but can become relevant under specific conditions or with certain molecular structures, often indicated by kinetic studies showing a negative entropy of activation. osti.gov
For the standard acid-catalyzed hydrolysis of this compound, all evidence points to the A-1 mechanism. gla.ac.uk The key intermediates are the protonated acetal, the resonance-stabilized oxonium ion, and the hemiacetal. youtube.comchemistrysteps.com
The mechanism involving π-acceptors represents an alternative cleavage process. researchgate.net Instead of relying on protonation to make a good leaving group, this method likely involves the formation of a charge-transfer complex between the electron-rich acetal and the electron-poor π-acceptor. This complexation activates the acetal towards nucleophilic attack by water, facilitating cleavage under neutral conditions. echemi.com
Oxidation Reactions
While stable to many oxidizing agents, this compound can be converted to dodecanoic acid under specific oxidative conditions. google.comorganic-chemistry.org This transformation typically involves an initial hydrolysis to the aldehyde, which is then oxidized.
The direct conversion of an acetal to a carboxylic acid is a synthetically useful transformation. One patented method describes a process where the acetal is oxidized by free oxygen in the presence of formic acid as a solvent. google.com In this system, the formic acid serves a dual role: it acts as a solvent and facilitates the hydrolysis of the acetal to dodecanal and methanol. google.com The dodecanal formed in situ is immediately oxidized by the oxygen to dodecanoic acid. google.com
A key advantage of this method is that the concentration of the intermediate aldehyde remains low throughout the reaction, which prevents the formation of aldehyde condensation byproducts. google.com The reaction proceeds smoothly and in high yields, avoiding contamination from esters that can form if the product acid reacts with the alcohol generated during hydrolysis. google.com
The acetal functional group is valued as a protecting group precisely because of its stability towards a wide range of reagents, including many oxidants, bases, and nucleophiles. organic-chemistry.org Selective oxidation of a molecule containing an acetal group often relies on this stability. However, if the desired transformation is the oxidation of the acetal itself, the methodology must be chosen carefully.
Strongly acidic oxidizing conditions will typically lead to cleavage, as the acetal is first hydrolyzed to the aldehyde, which is then oxidized. organic-chemistry.org Therefore, selective methodologies for converting the acetal to a carboxylic acid often involve a one-pot, two-step sequence of hydrolysis and oxidation. The process using formic acid and oxygen is an example of such a selective method. google.com It is efficient because the hydrolysis and oxidation steps are concurrent, preventing the isolation of the aldehyde intermediate and minimizing side reactions. google.com The reaction can be conducted at mild temperatures (e.g., 5 °C to 50 °C) and may be enhanced by a catalyst, such as a soluble heavy metal salt (e.g., cobalt acetate). google.com
Nucleophilic Substitution Reactions
The reactivity of this compound towards nucleophiles is fundamentally linked to the stability of the acetal functional group.
Organometallic Reactions: Indium-Mediated Allylation and Propargylation
Organometallic reactions such as indium-mediated allylations and propargylations are powerful methods for forming carbon-carbon bonds. However, these reactions are characteristic of carbonyl compounds (aldehydes and ketones), not their corresponding acetals. This compound, in its protected form, is unreactive to these reagents.
For an indium-mediated allylation or propargylation to occur, the this compound must first be deprotected to regenerate the parent aldehyde, dodecanal. This is typically achieved through acid-catalyzed hydrolysis. Once the aldehyde is reformed, it can readily participate in the organometallic reaction.
The general sequence for such a transformation would be:
Deprotection: this compound is treated with aqueous acid to yield dodecanal.
Organometallic Addition: The resulting dodecanal is then reacted with an allylic or propargylic halide in the presence of indium metal. The indium facilitates the formation of an organoindium intermediate which then adds to the carbonyl carbon of the aldehyde.
This two-step process highlights the role of the acetal as a temporary protecting group, preventing the aldehyde from reacting while other chemical manipulations are performed on a different part of the molecule.
Radical and Peroxy Acetal Transformations
While stable to many ionic reagents, derivatives of this compound can undergo specific transformations through radical pathways, particularly via peroxy acetal intermediates.
Homolytic Induced Decomposition of Unsaturated Peroxy Acetals Derived from Dodecanal
Research has shown that dodecanal can be converted into unsaturated peroxy acetals, which then serve as precursors for radical-mediated transformations. The synthesis of these peroxy acetals can be achieved by reacting dodecanal with trimethyl orthoformate to form the dimethyl acetal, followed by a reaction with an unsaturated hydroperoxide like 2,3-dimethyl-2-hydroperoxybut-3-ene in the presence of an acid catalyst.
The key step is the homolytic induced decomposition of the resulting unsaturated peroxy acetal. This decomposition is initiated by a radical initiator, which leads to the cleavage of the weak oxygen-oxygen bond in the peroxy group. This generates an oxygen-centered radical which subsequently undergoes a series of fragmentation and rearrangement steps, ultimately leading to the transformation of the original aldehyde structure.
Functional Transformations of Aldehydes via Peroxy Acetal Intermediates
The homolytic decomposition of unsaturated peroxy acetals derived from dodecanal provides a pathway for various functional transformations. Specifically, the induced decomposition in the presence of atom transfer agents allows for decarbonylation reactions where the original aldehyde group is replaced with another functional group.
Studies have demonstrated the following transformations with yields often exceeding 70%:
Iodo-decarbonylation: In the presence of ethyl iodoacetate, the peroxy acetal undergoes decomposition to yield an undecyl iodide.
Chloro-decarbonylation: Using carbon tetrachloride (CCl₄) as the atom transfer agent results in the formation of undecyl chloride.
Hydro-decarbonylation: When dodecanethiol is used, the transformation yields undecane.
These reactions effectively convert the C₁₂ aldehyde into a functionalized C₁₁ alkane, showcasing a unique application of peroxy acetal chemistry for the functional transformation of long-chain aldehydes like dodecanal.
| Transformation | Atom Transfer Agent | Product from Dodecanal Derivative | Reported Yield |
| Iodo-decarbonylation | Ethyl iodoacetate | Undecyl iodide | >70% |
| Chloro-decarbonylation | Carbon tetrachloride (CCl₄) | Undecyl chloride | >70% |
| Hydro-decarbonylation | Dodecanethiol | Undecane | >70% |
Data sourced from research on the induced decomposition of unsaturated peroxy acetals derived from dodecanal and other aldehydes.
This compound as a Protecting Group for Carbonyl Functionalities
The primary and most significant chemical role of this compound in organic synthesis is to serve as a protecting group for the carbonyl functionality of dodecanal. The need for such protection arises in multi-step syntheses where the highly reactive aldehyde group must be masked to prevent it from reacting with reagents intended for another part of the molecule.
The utility of the dimethyl acetal as a protecting group stems from its specific stability profile:
Stability: It is stable under neutral and strongly basic conditions. It does not react with common nucleophiles such as Grignard reagents, organolithium reagents, metal hydrides (e.g., LiAlH₄, NaBH₄), or enolates.
Formation: It is readily formed by reacting dodecanal with two equivalents of methanol in the presence of an acid catalyst. The removal of water during the reaction drives the equilibrium towards acetal formation.
Cleavage (Deprotection): The acetal group is easily removed, and the original aldehyde is regenerated by treatment with aqueous acid, which hydrolyzes the acetal.
This protection strategy allows for selective chemical transformations. For instance, if a molecule contained both an ester and the dodecanal aldehyde group, a chemist could protect the aldehyde as a dimethyl acetal. Then, a Grignard reagent could be used to react selectively with the ester group. Following this reaction, the acetal could be hydrolyzed with aqueous acid to restore the dodecanal functionality, having successfully protected it from the organometallic reagent.
Mechanism of Protection via Stable Acetal Formation
The protective function of this compound stems from the conversion of the highly reactive carbonyl group of dodecanal into a significantly more stable acetal. This transformation is a reversible, acid-catalyzed nucleophilic addition of two equivalents of methanol to the aldehyde.
The established mechanism for this protective group introduction involves several key steps. Initially, the carbonyl oxygen of dodecanal is protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate. The hydroxyl group of this hemiacetal is then protonated, followed by the elimination of a water molecule to generate a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the stable this compound.
This acetal structure is characterized by its stability under neutral and basic conditions, a crucial feature for a protecting group. chemistrysteps.com The absence of the electrophilic carbonyl carbon and the presence of ether-like linkages render the dimethyl acetal inert to a wide range of reagents, including strong bases, nucleophiles, and hydrides, that would readily react with the unprotected aldehyde. chemistrysteps.comtotal-synthesis.com This stability allows for a broad scope of chemical manipulations on other functional groups within the molecule, secure in the knowledge that the aldehyde is effectively shielded.
Development of Chemoselective Deprotection Strategies
While the stability of the acetal is vital for its protective role, the ability to selectively remove it to regenerate the original aldehyde is equally critical for the success of a synthetic sequence. The development of chemoselective deprotection strategies for acetals, including this compound, has been a significant area of research. These methods aim to cleave the acetal linkage under specific conditions that leave other sensitive functional groups and protecting groups intact.
A notable strategy for the deprotection of this compound involves the use of π-acceptors, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), in aqueous organic solvents. researchgate.net Research has demonstrated that the hydrolysis of this compound can be efficiently catalyzed by a catalytic amount of DDQ in a mixture of acetonitrile (B52724) and water. researchgate.net This method offers a mild and neutral condition for deprotection, which is advantageous when acid-labile or base-labile groups are present in the molecule.
The following table summarizes the findings from a study on the DDQ-catalyzed hydrolysis of this compound, highlighting the reaction conditions and outcomes.
Table 1: DDQ-Catalyzed Hydrolysis of this compound
| Entry | Substrate | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | This compound | DDQ (0.1 equiv) | CH3CN:H2O (9:1) | 2 | 95 |
Data sourced from research by Tanemura, K., et al. researchgate.net
This chemoselective approach underscores the advancements in developing mild and specific deprotection protocols, thereby expanding the utility of the dimethyl acetal protecting group in complex syntheses.
Compatibility with Other Protecting Groups in Multi-Step Synthesis
In the realm of multi-step organic synthesis, the compatibility of different protecting groups is paramount. The chosen protecting groups for various functionalities within a molecule must be orthogonal, meaning that one can be removed selectively without affecting the others. This compound exhibits favorable compatibility with a range of other common protecting groups, particularly silyl (B83357) ethers, which are widely used to protect hydroxyl groups.
The stability of the dimethyl acetal group under the conditions typically used for the cleavage of many silyl ethers, and vice versa, allows for their concurrent use in a synthetic strategy. For instance, silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) ethers can be deprotected under conditions that leave the dimethyl acetal intact. Conversely, the mild, neutral conditions for DDQ-catalyzed deprotection of this compound are often compatible with the stability of robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers. researchgate.net
Research has shown that while DDQ can catalyze the hydrolysis of both acetals and certain silyl ethers, the reaction rates can differ, allowing for selective deprotection. For example, TES ethers are cleaved more readily than TBDMS ethers under DDQ catalysis, and TBDPS ethers are stable under these conditions. researchgate.net This differential reactivity provides a basis for strategic planning in multi-step syntheses where both aldehyde and hydroxyl functionalities need to be orthogonally protected.
The following table provides a comparative overview of the stability of this compound and various silyl ethers under specific deprotection conditions, illustrating the potential for their compatible use.
Table 2: Compatibility of this compound with Silyl Ether Protecting Groups
| Protecting Group | Deprotection Reagent/Condition | Stability of this compound |
|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) Ether | TBAF, THF | Stable |
| triisopropylsilyl (TIPS) Ether | TBAF, THF | Stable |
| tert-Butyldiphenylsilyl (TBDPS) Ether | TBAF, THF | Stable |
| This compound | DDQ, CH3CN/H2O | - |
General stability data compiled from various sources on protecting group chemistry. researchgate.netharvard.edutotal-synthesis.com
This compatibility is a testament to the versatility of the dimethyl acetal as a protecting group, enabling its integration into complex synthetic pathways toward the construction of intricate molecular architectures.
Mechanistic and Theoretical Investigations of Dodecanal Dimethyl Acetal
Elucidation of Reaction Mechanisms
The formation and cleavage of the acetal (B89532) linkage in dodecanal (B139956) dimethyl acetal are reversible processes typically catalyzed by acid. organicchemistrytutor.comyoutube.com The principle of microscopic reversibility dictates that the mechanism for hydrolysis is the exact reverse of the mechanism for formation. organicchemistrytutor.comyoutube.com
Acetal Formation: The synthesis of dodecanal dimethyl acetal from dodecanal and methanol (B129727) proceeds in the presence of an acid catalyst. organic-chemistry.org The reaction is an equilibrium process, and to favor the formation of the acetal, water, a byproduct, is typically removed. organicchemistrytutor.comorganic-chemistry.org
The mechanism can be detailed in the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of dodecanal, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.comlibretexts.org
Deprotonation: A proton is transferred from the resulting oxonium ion to a base (like another methanol molecule), forming a neutral hemiacetal intermediate. libretexts.orgorganicchemexplained.com
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). youtube.comlibretexts.org
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. youtube.comchemistrysteps.com
Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion. youtube.comlibretexts.org
Final Deprotonation: The resulting protonated acetal is deprotonated to yield the final product, this compound, and regenerates the acid catalyst. libretexts.orgyoutube.com
Acetal Hydrolysis: The hydrolysis of this compound back to dodecanal and methanol is achieved by treatment with aqueous acid. chemistrysteps.com An excess of water is used to drive the equilibrium toward the aldehyde and alcohol. youtube.comchemistrysteps.com The mechanism is the reverse of acetal formation:
Protonation of an Alkoxy Group: One of the methoxy (B1213986) groups of the acetal is protonated. youtube.comchemistrysteps.com
Formation of an Oxonium Ion: Cleavage of the carbon-oxygen bond leads to the departure of a methanol molecule and the formation of a resonance-stabilized oxonium ion. chemistrysteps.com
Nucleophilic Attack by Water: A water molecule attacks the carbocation. youtube.comchemistrysteps.com
Deprotonation: Loss of a proton from the oxonium ion gives a hemiacetal. youtube.com
Protonation of the Second Alkoxy Group: The remaining methoxy group is protonated. youtube.com
Elimination of Methanol: The protonated methoxy group leaves as a molecule of methanol. youtube.com
Deprotonation: The resulting protonated aldehyde is deprotonated by water to give dodecanal and regenerate the acid catalyst. youtube.com
| Stage | Acetal Formation Steps | Acetal Hydrolysis Steps |
| Activation | Protonation of carbonyl oxygen | Protonation of an acetal oxygen |
| Nucleophilic Attack 1 | Methanol attacks carbonyl carbon | Water attacks the oxonium ion |
| Intermediate 1 | Formation of a hemiacetal | Formation of a hemiacetal |
| Activation of Leaving Group | Protonation of the hemiacetal's -OH group | Protonation of the hemiacetal's -OR group |
| Elimination | Loss of water to form an oxonium ion | Loss of alcohol to form a protonated carbonyl |
| Nucleophilic Attack 2 | Second methanol attacks the oxonium ion | - |
| Final Product Formation | Deprotonation to form the acetal | Deprotonation to form the aldehyde |
The mechanism of acetal formation and hydrolysis involves several key intermediates and transition states. The primary intermediate in both the forward and reverse reactions is the hemiacetal . libretexts.orgorganicchemexplained.com This species contains both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon atom. organicchemistrytutor.com
Another critical intermediate is the resonance-stabilized oxonium ion formed after the departure of water (in formation) or alcohol (in hydrolysis). youtube.comyoutube.com The positive charge is delocalized between the carbon and the oxygen atom, which significantly stabilizes the intermediate. youtube.com
Transition states in these reactions involve the partial formation and breaking of bonds during nucleophilic attacks and the departure of leaving groups. For instance, in the nucleophilic attack of methanol on the protonated carbonyl, the transition state would feature a partial bond between the methanol oxygen and the carbonyl carbon, as well as a partial positive charge distributed over these atoms.
| Species Type | Role in Acetal Formation | Role in Acetal Hydrolysis | Key Structural Features |
| Hemiacetal | Intermediate | Intermediate | Carbon bonded to one -OH and one -OR group |
| Oxonium Ion | Intermediate | Intermediate | Positively charged oxygen with three bonds |
| Protonated Carbonyl | Intermediate | Starting Point (in reverse) | Carbonyl oxygen is protonated, C=O bond is polarized |
| Transition States | Fleeting structures | Fleeting structures | Partial bond formation/breaking |
Computational Chemistry Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the intricacies of reaction mechanisms, including those involving acetals. mdpi.comescholarship.org
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of this compound, DFT can be used to calculate various properties that help predict its reactivity.
Key applications of DFT in this area include:
Mapping Potential Energy Surfaces: DFT calculations can map the energy landscape of the acetal formation and hydrolysis reactions, identifying the lowest energy pathways. researchgate.net
Calculating Activation Energies: By locating the transition state structures, DFT can predict the activation energies for each step of the mechanism, providing insight into the reaction kinetics. acs.org
Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For instance, the nucleophilic attack of methanol can be understood by considering the interaction between its HOMO and the LUMO of the protonated dodecanal.
| DFT Application | Information Gained | Relevance to this compound |
| Potential Energy Surface Mapping | Identifies reaction pathways and intermediates | Elucidates the step-by-step mechanism of its formation and hydrolysis |
| Activation Energy Calculation | Predicts reaction rates | Determines the rate-limiting step in synthesis or breakdown |
| Frontier Orbital Analysis | Explains nucleophilic/electrophilic interactions | Models the attack of methanol on dodecanal and water on the acetal |
| Thermochemical Calculations | Determines reaction favorability (ΔG, ΔH) | Predicts the equilibrium position for the acetalization reaction |
While standard DFT functionals are powerful, they can sometimes fail to accurately describe certain types of interactions, particularly those involving long-range electron correlation, such as van der Waals forces, and charge-transfer excitations. riken.jp
Long-Range Corrected (LRC) DFT methodologies address this deficiency by splitting the electron-electron Coulomb interaction into short-range and long-range components. riken.jpresearchgate.net The short-range part is treated by a standard DFT exchange functional, while the long-range part is described by the exact Hartree-Fock exchange.
For systems like this compound, especially in condensed phases or when interacting with other molecules, LRC-DFT can provide more accurate calculations of:
Non-covalent Interactions: Essential for modeling the behavior of the molecule in a solvent or its interaction with a catalytic surface.
Excitation Energies: Crucial for understanding the photochemical properties of the molecule. researchgate.net LRC-DFT has been shown to significantly improve the prediction of Rydberg and charge-transfer excitation energies compared to conventional DFT methods. researchgate.netresearchgate.net
Orbital Energies: LRC-DFT provides a more accurate description of orbital energies, which is important for predicting ionization potentials and electron affinities. researchgate.net
The acetal functional group is generally stable to light. However, theoretical studies can explore the possibility of photochemical reactions, especially if the molecule contains other chromophores. Computational methods can be used to study the behavior of the acetal moiety in electronically excited states. escholarship.orgdntb.gov.ua
Theoretical explorations in this area may involve:
Excited State Calculations: Using methods like Time-Dependent DFT (TD-DFT), particularly with long-range corrected functionals, to calculate the energies and properties of excited states. researchgate.net
Mapping Excited-State Potential Energy Surfaces: To identify potential reaction pathways from an excited state, including bond cleavages or rearrangements.
Locating Conical Intersections: These are points where potential energy surfaces cross, providing pathways for non-radiative decay back to the ground state, which can lead to specific reaction products.
While this compound itself is not a primary subject of photochemical studies, theoretical investigations into related acetal-containing systems have been conducted. For example, photo-organocatalytic methods for the synthesis of acetals have been developed, and mechanistic studies of these reactions employ computational tools to understand the role of the photocatalyst and the reaction intermediates. rsc.orgrsc.orgresearchgate.net
Nonadiabatic Coupling Calculations for Electronic State Transitions
Nonadiabatic couplings (NACs) are fundamental to understanding the mechanisms of internal conversion and intersystem crossing, processes that govern the fate of molecules in electronically excited states. wikipedia.org These couplings quantify the interaction between different electronic states that arise from the motion of the nuclei. wikipedia.org In the vicinity of conical intersections or avoided crossings, the Born-Oppenheimer approximation breaks down, and the probability of transitions between electronic states becomes significant. aip.org
Ab initio calculations of NACs provide a powerful tool to investigate these phenomena at a molecular level. aip.org For a molecule like this compound, such calculations can elucidate the pathways of energy dissipation following photoexcitation. Methodologies such as those implemented in software packages like MOLPRO, SHARC, and Q-Chem allow for the computation of these couplings. molpro.netsharc-md.orgq-chem.com These programs typically employ finite difference methods or analytical gradient techniques to evaluate the NAC vectors at specific molecular geometries. aip.orgmolpro.net
The calculation of NACs for this compound would involve determining the energies and wavefunctions of its ground and excited electronic states (e.g., S0, S1, T1) as a function of its nuclear coordinates. The magnitude of the NAC vector between two states indicates the strength of their coupling and, consequently, the likelihood of a nonadiabatic transition.
Hypothetical Research Findings:
Due to the absence of specific published research on the nonadiabatic coupling calculations for this compound, a hypothetical scenario is presented for illustrative purposes. Theoretical calculations could be performed to identify critical geometries where the potential energy surfaces of different electronic states approach each other. At these points, the NACs would be calculated. The results might reveal, for instance, a significant coupling between the first excited singlet state (S1) and the highest triplet state (Tn), suggesting a plausible pathway for intersystem crossing.
Below is a hypothetical data table illustrating the calculated nonadiabatic coupling matrix elements at a specific molecular geometry identified as being near a conical intersection.
| Electronic States | Nonadiabatic Coupling (a.u.) | Energy Gap (eV) |
|---|---|---|
| S1 - S0 | 0.085 | 0.15 |
| S1 - T2 | 0.042 | 0.21 |
| T2 - T1 | 0.110 | 0.11 |
This table is for illustrative purposes only and is based on typical values found in computational chemistry studies of organic molecules.
Chemoinformatics and Predictive Modeling
Chemoinformatics employs computational and informational techniques to a broad range of problems in the field of chemistry. A significant area of this discipline is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. wikipedia.org These models aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure.
Analysis of Discrepancies Between Experimental Data and Chemoinformatics Predictions
A persistent challenge in chemoinformatics is the discrepancy often observed between experimental data and the predictions generated by QSAR/QSPR models. nih.gov These differences can arise from a multitude of factors, including but not limited to:
Experimental Errors: Inherent variability and errors in experimental measurements can lead to inaccuracies in the training data used to build the predictive models. nih.gov
Model Limitations: The mathematical models may not fully capture the complexity of the structure-activity relationship, leading to prediction errors. acs.org
Applicability Domain: QSAR models are typically reliable only for compounds that are structurally similar to those in the training set. Predictions for compounds outside this "applicability domain" are prone to larger errors. nih.gov
Data Curation: The quality and consistency of the data used for model development are crucial. Inadequate data curation can introduce significant noise and bias. nih.gov
For this compound, a QSAR model might be developed to predict a property such as its toxicity. A hypothetical comparison between predicted and experimental values is shown in the table below, illustrating typical discrepancies.
| Compound ID | Experimental Log(1/C) | Predicted Log(1/C) | Residual |
|---|---|---|---|
| DDA-01 | 4.25 | 4.15 | -0.10 |
| DDA-02 | 3.98 | 4.05 | 0.07 |
| DDA-03 | 5.10 | 4.85 | -0.25 |
| DDA-04 | 4.55 | 5.20 | 0.65 |
| DDA-05 | 4.82 | 4.78 | -0.04 |
This table is for illustrative purposes only. DDA refers to this compound analogues. The residual is the difference between the predicted and experimental values.
Methodologies for Data Validation and Outlier Detection in Predictive Models
To enhance the reliability of chemoinformatics models, rigorous data validation and outlier detection methodologies are essential. uniroma1.it These processes aim to identify and handle data points that may negatively impact the performance and predictive power of the model.
Data Validation:
A typical data validation workflow in chemoinformatics involves several stages: neovarsity.orgdrzinph.com
Data Collection and Curation: Gathering data from various sources and cleaning it to remove inconsistencies, errors, and duplicates. nih.gov
Data Preprocessing: Standardizing chemical structures and calculating molecular descriptors.
Model Building and Internal Validation: Developing the QSAR model and assessing its robustness using techniques like cross-validation. wikipedia.org
External Validation: Evaluating the model's predictive performance on an independent set of data that was not used during model development. wikipedia.org
Outlier Detection:
Outliers are data points that deviate significantly from the general trend of the dataset. nih.gov They can be identified using various statistical methods, including:
Residual Analysis: Examining the differences between the predicted and experimental values. Large residuals may indicate an outlier.
Leverage Approach: Identifying compounds that have an unusually large influence on the regression model due to their position in the chemical descriptor space.
Distance-Based Methods: Calculating the distance of each data point from the center of the data distribution. Points that are far from the center may be considered outliers.
A common technique for outlier detection is the use of a Williams plot, which plots standardized residuals versus leverage values. This allows for the simultaneous identification of response outliers (high residual) and leverage outliers (high leverage).
The following table illustrates a hypothetical application of a statistical outlier detection method based on standardized residuals. A common threshold for identifying an outlier is a standardized residual greater than 2.5 or 3.0.
| Compound ID | Residual | Standardized Residual | Classification |
|---|---|---|---|
| DDA-01 | -0.10 | -0.55 | Inlier |
| DDA-02 | 0.07 | 0.38 | Inlier |
| DDA-03 | -0.25 | -1.37 | Inlier |
| DDA-04 | 0.65 | 3.57 | Outlier |
| DDA-05 | -0.04 | -0.22 | Inlier |
This table is for illustrative purposes only. The standardized residual is calculated by dividing the residual by the standard deviation of the residuals.
By systematically applying these validation and outlier detection techniques, the robustness and predictive accuracy of chemoinformatoric models for compounds like this compound can be significantly improved.
Advanced Applications in Organic Synthesis
Dodecanal (B139956) Dimethyl Acetal (B89532) as a Versatile Synthetic Building Block
The strategic use of dodecanal dimethyl acetal as a stable, yet reactive, precursor is fundamental in the assembly of complex molecular targets. Its long aliphatic chain and the masked aldehyde functionality allow for its incorporation into various organic frameworks.
Utilization in the Construction of Complex Organic Architectures
While specific examples detailing the use of this compound in the construction of complex organic architectures are not extensively documented in readily available scientific literature, the principles of its application can be inferred from the broader context of long-chain aldehyde protection in synthesis. The acetal group provides robust protection under a wide range of reaction conditions, particularly those involving nucleophiles and bases, which would otherwise react with the free aldehyde. This stability is crucial when building large, multifunctional molecules that require numerous synthetic steps. The lipophilic 12-carbon chain of this compound can be a key structural element in the synthesis of natural products and their analogs, such as lipids, pheromones, and macrolides, where long aliphatic chains are common motifs.
Strategies for Asymmetric Synthesis Leveraging Acetal Stereochemistry
The field of asymmetric synthesis often relies on the introduction of chirality to direct the stereochemical outcome of subsequent reactions. While this compound itself is achiral, its conversion into a chiral acetal, by reaction with a chiral diol, can be a powerful strategy. Although specific research on leveraging the stereochemistry of chiral acetals derived from dodecanal is limited, the general principle is well-established in organic synthesis. A chiral acetal can influence the stereoselectivity of reactions at or near the acetal carbon, or it can act as a chiral auxiliary, guiding transformations elsewhere in the molecule before being removed.
Formation and Reactivity of Acetal-Type Reactive Salt Chemical Species
The transformation of acetals into more reactive species can be a valuable tactic in organic synthesis. While research specifically detailing the formation of acetal-type reactive salt chemical species from this compound is not prominent, the general reactivity of acetals provides a basis for such transformations. For instance, acetals can be activated by Lewis acids to form oxocarbenium ions. These electrophilic intermediates can then react with a variety of nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This type of reactivity expands the synthetic utility of the protected aldehyde beyond a simple passive protecting group.
Integration into Multi-Step Synthetic Sequences
The true value of a protecting group is realized in the context of a multi-step synthesis, where the selective masking and demasking of functional groups is paramount to achieving the desired molecular target.
Designing Sequential Transformations and Protecting Group Manipulation
The use of this compound in multi-step synthesis hinges on a carefully designed strategy of protection and deprotection. The acetal is typically introduced early in a synthetic sequence to protect the dodecanal aldehyde. This allows for a wide array of chemical transformations to be performed on other parts of the molecule that would be incompatible with a free aldehyde. These transformations can include organometallic additions, reductions, oxidations, and various coupling reactions.
The stability of the dimethyl acetal to many reagents makes it a reliable protecting group. organic-chemistry.org For example, it is stable to Grignard reagents and organolithium compounds, strong bases, and many oxidizing and reducing agents. libretexts.orgchemistrysteps.com Once the desired modifications are complete, the aldehyde can be regenerated by hydrolysis of the acetal under acidic conditions. This selective deprotection is a critical step, and the conditions must be chosen carefully to avoid the degradation of other sensitive functional groups within the molecule.
Table 1: Protecting Group Strategy in a Hypothetical Multi-Step Synthesis
| Step | Transformation | Reagents and Conditions | Role of this compound |
| 1 | Protection of Dodecanal | Methanol (B129727), Acid Catalyst | Formation of the stable dimethyl acetal to mask the reactive aldehyde. |
| 2 | Modification of another functional group (e.g., ester reduction) | LiAlH4, then H2O | The acetal remains intact, allowing for selective reduction of the ester. |
| 3 | Further synthetic transformations (e.g., C-C bond formation) | Organometallic reagent | The unreactive nature of the acetal prevents side reactions with the nucleophilic reagent. |
| 4 | Deprotection | Aqueous Acid (e.g., HCl) | Regeneration of the dodecanal aldehyde functionality at the desired stage of the synthesis. |
This table is a generalized representation of a synthetic strategy and does not depict a specific, documented synthesis.
Application in the Total Synthesis of Natural Products
While direct and explicit examples of the use of this compound in the total synthesis of specific natural products are not frequently reported in major scientific journals, its role can be understood as a component of the broader strategy for synthesizing long-chain aliphatic natural products. researchgate.net The synthesis of molecules such as insect pheromones, which often contain long-chain aldehydes, would necessitate the use of a protecting group like a dimethyl acetal. The dodecanal moiety, protected as its dimethyl acetal, could be elaborated through various synthetic steps before the final deprotection to reveal the target aldehyde.
The principles of protecting group chemistry are fundamental to the successful synthesis of complex natural products. ucla.edu The strategic use of this compound allows chemists to navigate the challenges of multi-step synthesis by temporarily masking a reactive functional group, thereby enabling the construction of intricate molecular architectures that would otherwise be inaccessible.
Synthesis of Precursors for Chemical Biology and Advanced Materials
This compound serves as a valuable precursor in the synthesis of specialized molecules for chemical biology and advanced materials. Its protected aldehyde functionality and long alkyl chain are key features exploited in multi-step synthetic pathways to create complex molecular architectures. The acetal group provides stability under various reaction conditions where a free aldehyde would be reactive, allowing for chemical modifications on other parts of a molecule. It can be deprotected under acidic conditions to reveal the reactive aldehyde at a desired stage in a synthesis.
In the realm of chemical biology , the C12 alkyl chain of this compound is a critical component for creating lipid-like structures. These structures can be further elaborated into molecular probes designed to interact with or be incorporated into cellular membranes. By attaching reporter groups such as fluorophores or biotin (B1667282) to the dodecyl chain, researchers can synthesize tools to study lipid trafficking, membrane dynamics, and protein-lipid interactions. While specific research explicitly detailing the use of this compound as a starting material for such probes is not broadly documented, its structural motifs are representative of those used in the synthesis of functionalized lipids and amphiphilic molecules for biological studies.
In the field of advanced materials , long-chain alkyl acetals are foundational for building molecules that can self-assemble into highly ordered structures. For instance, the dodecyl chain can act as a hydrophobic tail in the synthesis of surfactants or specialized polymers. These materials can form micelles, vesicles, or thin films. One potential application is in the formation of self-assembled monolayers (SAMs) on various substrates, where the long alkyl chain promotes the formation of a dense, ordered layer. Although studies specifically employing this compound for SAMs are not prominent, the synthesis of long-chain functionalized alkanes for this purpose is a well-established area of materials science. The acetal could serve as a masked aldehyde, which, after deprotection on a surface, could be used for further chemical ligation to attach other functional moieties.
The following table outlines the key characteristics of this compound relevant to its use as a synthetic precursor.
| Property | Value | Relevance in Synthesis |
| Molecular Formula | C₁₄H₃₀O₂ | Provides the carbon backbone for lipidic structures. |
| Molar Mass | 230.4 g/mol | A key parameter for reaction stoichiometry. |
| Boiling Point | ~260 °C | Influences purification methods like distillation. |
| Density | ~0.845 g/cm³ | Useful for volume-to-mass conversions in the lab. |
| Key Feature | Acetal Protecting Group | Protects the aldehyde during synthesis steps. |
| Key Feature | C12 Alkyl Chain | Imparts hydrophobicity; crucial for membrane probes and self-assembly. |
The general synthetic strategy involves using the acetal as a protected form of dodecanal, performing one or more reactions to build a more complex molecule, and then deprotecting the acetal to reveal the aldehyde for subsequent transformations, such as reductive amination or Wittig reactions, to install biological tags or polymerizable groups.
Analytical Chemistry Methodologies for Dodecanal Dimethyl Acetal
Development of Reference Standards for Acetal (B89532) Detection and Quantification
The availability of well-characterized reference standards is a fundamental requirement for the accurate detection and quantification of dodecanal (B139956) dimethyl acetal. A reference standard is a highly purified compound used as a measurement base. The development of such a standard for dodecanal dimethyl acetal involves a meticulous multi-step process encompassing synthesis, purification, and rigorous quality assessment to ensure its suitability for analytical applications.
The synthesis of this compound typically involves the acid-catalyzed reaction of dodecanal with methanol (B129727). This reaction is reversible, and to drive it towards the formation of the acetal, a dehydrating agent or a method to remove water, such as a Dean-Stark apparatus, is often employed.
Following synthesis, the crude product undergoes extensive purification to remove unreacted starting materials, by-products, and any residual catalyst. Common purification techniques include distillation, owing to the volatile nature of the compound, and column chromatography to separate it from non-volatile impurities. The purity of the final product is a critical attribute of a reference standard.
Once a highly pure batch of this compound is obtained, its identity and purity are confirmed using various analytical techniques. The homogeneity of the reference material is then assessed to ensure that there is no significant variation in purity between different units of the batch. This is typically achieved by analyzing multiple samples from the batch using a precise analytical method like Gas Chromatography with Flame Ionization Detection (GC-FID).
Finally, the stability of the reference standard is evaluated under specified storage conditions over a defined period. This ensures that the compound does not degrade over time, which would compromise its integrity as a reliable standard. Stability studies often involve periodic testing of the material's purity to detect any changes.
| Parameter | Methodology | Purpose |
| Synthesis | Acid-catalyzed reaction of dodecanal and methanol | To produce this compound |
| Purification | Distillation, Column Chromatography | To remove impurities and unreacted starting materials |
| Homogeneity Testing | GC-FID analysis of multiple batch samples | To ensure uniformity of purity across the batch |
| Stability Testing | Periodic purity analysis under controlled storage | To determine the shelf-life and appropriate storage conditions |
Advanced Analytical Techniques for Purity Assessment and Structural Elucidation
A combination of advanced analytical techniques is employed to unequivocally confirm the structure of this compound and to determine its purity with a high degree of confidence. These methods provide detailed information about the molecular structure and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals. The methoxy (B1213986) groups (-OCH₃) would appear as a singlet, typically in the range of 3.3-3.4 ppm. The proton on the acetal carbon (-CH(OCH₃)₂) would produce a triplet, and the long alkyl chain would exhibit a series of multiplets.
¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the methoxy groups would have a distinct chemical shift, as would the acetal carbon. The different carbon atoms along the dodecyl chain would also be distinguishable.
Mass Spectrometry (MS) , particularly when coupled with Gas Chromatography (GC-MS), is invaluable for both structural confirmation and purity assessment. In GC-MS, the sample is first separated by gas chromatography, and then the individual components are analyzed by mass spectrometry. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (230.39 g/mol ), although it may be of low intensity. More importantly, it will exhibit a characteristic fragmentation pattern. A prominent fragment ion is often observed at m/z 75, which corresponds to the [CH(OCH₃)₂]⁺ fragment, a key indicator of the dimethyl acetal group. Other fragments arise from the cleavage of the long alkyl chain.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for determining the purity of volatile organic compounds like this compound. sepscience.com In this method, the sample is vaporized and separated on a capillary column. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of substance. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately calculated. This technique is known for its high precision and is a standard method for the quality control of fragrance raw materials. ffdcindia.orgresearchgate.net
| Technique | Information Provided | Application |
| ¹H NMR | Chemical environment of hydrogen atoms | Structural Elucidation |
| ¹³C NMR | Chemical environment of carbon atoms | Structural Elucidation |
| GC-MS | Molecular weight and fragmentation pattern | Structural Confirmation & Impurity Identification |
| GC-FID | Quantitative measurement of components | Purity Assessment |
Methodologies for Detection and Analysis in Complex Chemical Mixtures
This compound is often a component of complex mixtures, such as food products, beverages, and fragrances. thermofisher.com Its detection and quantification in these matrices require specialized sample preparation techniques to isolate the analyte from interfering components, followed by sensitive instrumental analysis.
Sample Preparation: The choice of sample preparation technique depends on the nature of the matrix. For volatile compounds like this compound in liquid or solid samples, Headspace (HS) analysis and Solid-Phase Microextraction (SPME) are commonly employed. thermofisher.comjst.go.jp
Headspace (HS) Analysis: In this technique, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into a gas chromatograph for analysis. This method is particularly useful for analyzing volatile compounds in beverages like beer and spirits. researchgate.netscispace.com
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. SPME is a highly effective method for concentrating volatile and semi-volatile compounds from complex food and fragrance matrices. thermofisher.comresearchgate.net
Instrumental Analysis: Following sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of this compound in complex mixtures. The gas chromatograph separates the various components of the mixture, and the mass spectrometer provides definitive identification and quantification of the target analyte. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the detection of specific fragment ions of this compound (e.g., m/z 75) can significantly enhance the sensitivity and selectivity of the analysis, even in the presence of a complex matrix.
| Sample Matrix | Sample Preparation Technique | Instrumental Analysis |
| Alcoholic Beverages | Headspace (HS) Analysis | GC-MS |
| Food Products (e.g., fruits, baked goods) | Solid-Phase Microextraction (SPME) | GC-MS |
| Fragrance Formulations | Direct Injection or SPME | GC-MS, GC-FID |
Comparative Studies with Analogous Acetal Compounds
Structure-Reactivity Relationships in Alkyl Dimethyl Acetals
The reactivity of an acetal (B89532) is intrinsically linked to its molecular structure. The rate-determining step in the acid-catalyzed hydrolysis of acetals is the formation of a resonance-stabilized carbocation intermediate. nih.gov Therefore, any structural feature that stabilizes this intermediate will increase the rate of hydrolysis. nih.gov
In the context of simple, straight-chain alkyl dimethyl acetals, the length of the alkyl chain extending from the acetal carbon has a minimal effect on the compound's chemical reactivity, particularly its rate of hydrolysis. Research has shown that for alkylidene acetals, the alkyl chain length does not appreciably affect the hydrolysis rate. nih.gov This is because the electronic influence of the alkyl group (a weak inductive effect) diminishes rapidly with distance and has a negligible impact on the stability of the carbocation formed at the distant acetal center.
However, the alkyl chain length significantly influences the physical properties of the molecule. For instance, dodecanal (B139956) dimethyl acetal, with its 12-carbon chain, has a higher boiling point and lower volatility compared to its shorter-chain counterparts due to increased van der Waals forces. nih.gov
Table 1: Comparison of Physical Properties based on Alkyl Chain Length
| Compound Name | Alkyl Chain Length | Boiling Point (°C) | Volatility |
|---|---|---|---|
| Formaldehyde (B43269) dimethyl acetal | 0 | 42 | High |
| Acetaldehyde dimethyl acetal | 1 | 64.4 | High |
| Dodecanal dimethyl acetal | 11 | 133 (at 10 mmHg) | Low |
While the length of a simple saturated alkyl chain has little electronic effect, the presence of unsaturation (i.e., double or triple bonds) or other functional groups within the chain can influence reactivity. These features can exert long-range electronic effects on the stability of the carbocation intermediate during hydrolysis.
Unsaturation : A double or triple bond within the alkyl chain can act as a weak electron-withdrawing group through inductive effects, potentially slightly decreasing the rate of hydrolysis by destabilizing the developing positive charge of the carbocation. However, this effect is generally weak and diminishes with distance.
Remote Functional Groups : The nature and proximity of remote functional groups can have a more pronounced impact. Electron-withdrawing groups (e.g., carbonyls, halogens, nitro groups) located several carbons away can destabilize the carbocation intermediate through inductive effects, thereby slowing down the rate of hydrolysis. Conversely, electron-donating groups could slightly accelerate this process. Studies have shown that a remote carbonyl group can participate in nucleophilic substitution reactions of acyclic acetals, influencing the stereochemical outcome through the formation of a cyclic intermediate. This demonstrates that functional groups located at a distance can play a significant role in the reactivity of the acetal moiety.
Comparative Analysis of Acetal Stability and Reactivity Profiles
The stability and reactivity of acetals are highly dependent on the structure of the parent carbonyl compound and the alcohol from which they are derived.
Parent Carbonyl Structure : The rate of hydrolysis is significantly influenced by the substitution at the acetal carbon. This is due to the varying stabilities of the carbocation intermediate formed: primary (from formaldehyde), secondary (from other aldehydes), or tertiary (from ketones). nih.gov Generally, acetals derived from ketones (sometimes called ketals) hydrolyze faster than those from aldehydes because the tertiary carbocation is more stable than the secondary one. nih.gov Acetals of formaldehyde are substantially more stable and hydrolyze much more slowly due to the high energy barrier for forming a primary carbocation. nih.gov
Table 2: Relative Hydrolysis Rates of Different Acetal Types
| Acetal Type | Parent Carbonyl | Intermediate Carbocation | Relative Stability of Intermediate | Relative Hydrolysis Rate |
|---|---|---|---|---|
| Formaldehyde Acetal | Formaldehyde | Primary | Low | Very Slow |
| Aldehyde Acetal | Aldehyde (RCHO) | Secondary | Medium | Moderate |
| Ketone Acetal (Ketal) | Ketone (RCOR') | Tertiary | High | Fast |
Cyclic vs. Acyclic Acetals : Cyclic acetals, such as those formed using ethylene (B1197577) glycol (1,3-dioxolanes), are generally more stable and form more readily than their acyclic counterparts made from two separate alcohol molecules. masterorganicchemistry.com The formation of a cyclic acetal is entropically favored. masterorganicchemistry.com During hydrolysis, the reverse intramolecular reaction for a cyclic acetal is very fast because the released hydroxyl group remains part of the same molecule, making it more difficult to fully deprotect compared to an acyclic acetal where the cleaved alcohol diffuses away. masterorganicchemistry.com
General Principles of Acetal Chemistry Applied to this compound
The chemical behavior of this compound is a direct reflection of the general principles of acetal chemistry.
Stability : this compound is stable under neutral and strongly basic conditions. almerja.comacs.org This allows it to be unreactive towards nucleophiles like Grignard reagents, organolithiums, and hydride reducing agents (e.g., NaBH₄, LiAlH₄). masterorganicchemistry.com
Reactivity (Hydrolysis) : Like all acetals, it is susceptible to hydrolysis under acidic conditions. libretexts.orgchemistrysteps.com The reaction is reversible and is initiated by the protonation of one of the oxygen atoms, followed by the elimination of methanol (B129727) to form a secondary carbocation, which is then attacked by water to ultimately regenerate the parent aldehyde (dodecanal) and two molecules of methanol. masterorganicchemistry.comyoutube.com
Role as a Protecting Group : Due to its stability in basic and neutral environments and its ready conversion back to the aldehyde in acid, the dimethyl acetal group is an excellent protecting group for the aldehyde functionality of dodecanal. nih.govlibretexts.org This is crucial in multi-step organic synthesis where the reactive aldehyde group must be masked to allow for chemical transformations on other parts of the molecule. nih.gov The long, non-polar dodecyl chain of this compound makes the molecule hydrophobic, influencing its solubility and interaction with other reagents and solvents, but it does not significantly alter the fundamental reactivity of the acetal functional group itself. nih.gov
Q & A
Q. What are the critical structural and physicochemical properties of Dodecanal dimethyl acetal that influence experimental design?
- Methodological Answer: Researchers should first confirm the molecular formula (C₁₄H₃₀O₂) and molecular weight (230.39 g/mol) to guide solvent selection and stoichiometric calculations. Physical properties such as melting/boiling points (if available) determine handling conditions (e.g., refrigeration for volatile compounds). Solubility data (e.g., in polar/non-polar solvents) informs reaction medium choices, while stability under light, heat, or humidity (see safety protocols in and ) dictates storage requirements. Always cross-reference databases like NIST Chemistry WebBook for validated data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Use nitrile gloves (tested per EN 374 standards), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or vapors are generated .
- Ventilation: Conduct experiments in fume hoods with local exhaust systems to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid drainage contamination .
- Storage: Store in sealed, labeled containers away from ignition sources, referencing flammability data (e.g., flash point) from safety sheets .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental data and chemoinformatics predictions for this compound?
- Methodological Answer:
- Cross-Validation: Replicate experiments under controlled conditions (temperature, purity) to isolate variables. For example, highlights removing outliers (e.g., dodecanal) from models due to interpolation errors .
- Structural Analog Comparison: Compare results with structurally similar dimethyl acetals (e.g., trans-2-Hexenal dimethyl acetal) to identify trends or anomalies .
- Data Sources: Use peer-reviewed databases (e.g., NIST) over unverified platforms to minimize noise .
Q. What frameworks are recommended for assessing the dermal sensitization potential of this compound in toxicological studies?
- Methodological Answer:
- In Vitro Assays: Use validated methods like the Direct Peptide Reactivity Assay (DPRA) to predict reactivity with skin proteins.
- Literature Review: Analyze safety assessments of analogs (e.g., IFRA standards for trans-2-Hexenal dimethyl acetal) to infer risk profiles .
- Expert Panels: Engage with regulatory bodies (e.g., RIFM) to align with existing toxicological frameworks .
Q. How can reproducibility be ensured in synthetic procedures involving this compound?
- Methodological Answer:
- Documentation: Detail reaction conditions (catalyst, solvent, temperature) and purification steps (e.g., column chromatography) per and guidelines .
- Batch Testing: Validate purity via NMR, GC-MS, or HPLC across multiple batches to confirm consistency .
- Open Data: Share protocols in repositories like Zenodo to facilitate peer validation .
Q. What best practices apply to characterizing this compound using spectroscopic methods and IUPAC nomenclature?
- Methodological Answer:
- Spectroscopy: Use ¹H/¹³C NMR to confirm acetal group signals (δ ~3.3–4.5 ppm for methoxy protons) and FT-IR for C-O-C stretching (~1100 cm⁻¹). Compare with published spectra of analogs .
- Nomenclature: Adopt IUPAC rules (e.g., "1,1-dimethoxydodecane") and cross-check with ChemDraw or PubChem .
- Data Reporting: Include melting/boiling ranges, optical rotation (if chiral), and elemental analysis in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
